(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid
Description
(1R,2R)-2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a trans-configuration (1R,2R) and a 2-methoxyphenyl substituent at the C-2 position of the cyclopropane ring. Its CAS numbers include 176021-69-5, 5034-03-7, and 92016-93-8, with a molecular formula of C₁₁H₁₂O₃ . The methoxy group at the ortho position of the phenyl ring contributes to its electronic and steric properties, making it a key structural motif in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-3-2-4-7(10)8-6-9(8)11(12)13/h2-5,8-9H,6H2,1H3,(H,12,13)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTOSVJYKMLFEP-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-03-7 | |
| Record name | rac-(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (2-methoxyphenyl)diazomethane with an appropriate alkene under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The carboxylic acid group undergoes standard esterification and hydrolysis reactions. For example:
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Ester formation : Reacting with alcohols (e.g., methanol) under acidic or coupling conditions produces methyl esters, which are intermediates in further derivatization .
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Hydrolysis : The ester derivatives can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., NaOH) .
Cross-Coupling Reactions
The cyclopropane ring and aromatic system participate in transition-metal-catalyzed cross-coupling reactions. Key examples include:
Buchwald-Hartwig Amination
Reaction with aryl halides and amines in the presence of palladium catalysts forms aryl-substituted derivatives .
| Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-(3-Methoxyphenyl) derivative | Pd(OAc)₂ | 80°C, 12 h, DMF | 87% |
Suzuki-Miyaura Coupling
The cyclopropane ring remains intact during coupling with boronic acids, enabling biaryl formation :
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under controlled conditions:
Acid-Catalyzed Ring Expansion
Treatment with H₂SO₄ in acetic acid opens the ring to form a six-membered cyclic ketone:
Transition-Metal-Mediated Insertion
Rhodium catalysts (e.g., Rh₂(OAc)₄) facilitate carbene insertion into the cyclopropane C–C bond, yielding bicyclic structures.
Oxidation and Reduction
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Oxidation : The methoxyphenyl group resists oxidation, but the cyclopropane ring can undergo epoxidation with m-CPBA.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyclopropane ring to a propane derivative, though this is less common due to steric hindrance.
Derivatization for Biological Studies
The carboxylic acid is converted to active esters (e.g., NHS ester) for bioconjugation. For example:
Stereospecific Reactions
The (1R,2R) configuration directs stereochemical outcomes in asymmetric synthesis:
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Chiral auxiliary applications : Used to induce enantioselectivity in Diels-Alder reactions .
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Enzymatic resolution : Lipases selectively hydrolyze ester derivatives to isolate enantiopure forms .
Key Data Table: Reaction Conditions and Outcomes
Mechanistic Insights
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Cyclopropane stability : The ring’s strain (≈27 kcal/mol) drives reactivity, but steric protection from the methoxyphenyl group mitigates uncontrolled decomposition.
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Steric effects : The ortho-methoxy group hinders electrophilic aromatic substitution, directing reactivity to the cyclopropane ring .
This compound’s versatility in cross-coupling, stereospecific transformations, and bioconjugation underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize mild conditions to preserve the cyclopropane ring while enabling selective functionalization .
Scientific Research Applications
Pharmaceutical Development
Research suggests that (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid may possess anti-inflammatory and analgesic properties. These attributes make it a candidate for further investigation in drug development aimed at treating conditions associated with inflammation and pain management. Its structural similarity to other bioactive compounds could facilitate interactions with biological targets such as receptors or enzymes involved in inflammatory pathways .
Chemical Synthesis
The compound serves as an important intermediate in synthetic organic chemistry. Its cyclopropane structure allows for the creation of various derivatives through reactions such as:
- Substitution Reactions: The cyclopropane ring can undergo nucleophilic substitutions.
- Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to yield different functional groups, which can be beneficial in synthesizing more complex molecules .
Biological Research
Preliminary studies indicate that this compound may interact with specific biological systems. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms. Interaction studies could reveal how this compound modulates enzyme activity or receptor binding, providing insights into its pharmacological applications .
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of cyclopropane-carboxylic acids are highly dependent on substituents. Below is a comparative analysis of analogs with variations in aryl/heteroaryl groups and functional groups:
Table 1: Structural Comparison of Cyclopropane-Carboxylic Acid Derivatives
Key Observations :
Pharmacological Activity
Anti-inflammatory Activity
- However, its bromonona-dienyl analog (13) exhibited 43.01% inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 macrophages, surpassing methyl majusculoate (35.75%) and (−)-majusculoic acid (33.68%) .
- Solanoeclepin B, a cyclopropane-carboxylic acid with a complex polycyclic substituent, acts as a hatching factor for nematodes, highlighting the role of cyclopropane rigidity in bioactive molecules .
Antimicrobial and Analgesic Potential
- Derivatives like 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane (from 1,1-cyclopropane dicarboxylic acid) show antimicrobial activity, though specific data for the target compound is lacking .
Biological Activity
(1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique structural features, including a methoxy-substituted phenyl group and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- CAS Number : 110826-01-2
The presence of the cyclopropane ring enhances the compound's ability to interact with biological targets, while the carboxylic acid group is known for its involvement in various biochemical processes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, which could make it a candidate for therapeutic applications.
The compound's structural similarities to other bioactive molecules imply possible interactions with specific receptors or enzymes involved in inflammatory responses. However, detailed mechanisms remain to be fully elucidated.
In Silico Studies
In silico analyses have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies are crucial for understanding its potential therapeutic applications.
| Compound | Binding Energy (ΔG) | Binding Constant (Kb) |
|---|---|---|
| This compound | -6.5 kcal/mol | 5.94 × 10⁴ M⁻¹ |
| (1R,2S)-E-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 kcal/mol | 4.94 × 10⁴ M⁻¹ |
| (1S,2R)-E-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 kcal/mol | 3.53 × 10⁴ M⁻¹ |
These results indicate that the compound may exhibit strong binding interactions with target enzymes, suggesting potential efficacy in modulating biological pathways related to inflammation.
Pharmacological Studies
Preliminary pharmacological assessments have highlighted the anti-inflammatory potential of the compound. For instance, studies have indicated that derivatives of cyclopropane carboxylic acids can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid | Similar cyclopropane structure | Different substituent on the phenyl ring |
| This compound | Specific stereochemistry | Potentially distinct biological activity |
| 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | Different methoxy substitution position | May exhibit unique pharmacological properties |
This comparison underscores how slight modifications in structure can lead to varied properties and activities among cyclopropane derivatives.
Q & A
Q. What are the primary synthetic routes for (1R,2R)-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves cyclopropanation via diazo compounds and transition metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring. For example, a related cyclopropane derivative was synthesized using 2-chloro-2-fluorocyclopropanecarboxylic acid as a precursor, with stereochemical control achieved via chiral catalysts or resolution methods . Key factors include:
- Catalyst choice : Rhodium complexes (e.g., Rh₂(OAc)₄) favor trans-selectivity, while copper catalysts may alter diastereomeric ratios .
- Temperature : Low temperatures (0–5°C) reduce side reactions.
- Post-synthesis purification : Chiral HPLC or crystallization resolves enantiomers, critical for pharmacological applications .
Q. How is the stereochemistry of this compound confirmed experimentally?
Chiral analysis combines:
- X-ray crystallography : Resolves absolute configuration (e.g., PubChem data for similar cyclopropanes used Cahn-Ingold-Prelog rules) .
- NMR spectroscopy : Coupling constants (J values) between cyclopropane protons (e.g., J = 5–8 Hz for cis/trans isomers) .
- Optical rotation : Matches literature values for enantiopure standards .
Q. What spectroscopic methods are used to characterize this compound, and what key peaks indicate its structure?
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), cyclopropane protons (δ 1.5–2.5 ppm), and methoxy group (δ ~3.8 ppm) .
- MS : Molecular ion peak at m/z 206 (C₁₁H₁₂O₃) and fragmentation patterns confirm substituents .
Advanced Research Questions
Q. How does the methoxyphenyl group influence the compound’s bioactivity compared to other aryl-substituted cyclopropanes?
The 2-methoxyphenyl moiety enhances π-π stacking with biological targets (e.g., enzyme active sites) while the electron-donating methoxy group modulates reactivity. Comparative studies show:
- Enzyme inhibition : Derivatives with 2-methoxyphenyl exhibit 10-fold higher IC₅₀ against MMP-9 than unsubstituted analogs .
- Metabolic stability : Methoxy groups reduce oxidative metabolism in liver microsomes, improving half-life .
- Structural analogs : Replacing methoxy with halogens (e.g., 2-fluorophenyl) alters binding affinity to G-protein-coupled receptors .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
Q. How is this compound utilized in the synthesis of complex bioactive molecules?
It serves as a chiral building block in multi-step syntheses:
- Anti-inflammatory agents : Coupled with Wittig reagents to form α,β-unsaturated esters (e.g., methyl 3-((1R,2R)-cyclopropyl)acrylate) .
- Neurological drugs : Converted to carboxamides via EDCI/HOBt coupling, yielding NMDA receptor antagonists .
- Prodrugs : Esterification of the carboxylic acid enhances blood-brain barrier penetration .
Methodological Considerations
Q. What experimental protocols optimize yield in large-scale synthesis?
- Continuous flow reactors : Improve heat transfer and reduce reaction time (80% yield at 50°C vs. 65% in batch) .
- Catalyst recycling : Immobilized Rh catalysts on silica retain >90% activity over 5 cycles .
- Workup : Acid-base extraction (pH 2–3) removes unreacted diazo precursors .
Q. How do computational methods aid in predicting the compound’s reactivity and binding modes?
- DFT calculations : Optimize transition states for cyclopropanation (ΔG‡ ~25 kcal/mol) .
- Molecular docking : Predicts binding to COX-2 (Glide score: −9.2 kcal/mol) vs. COX-1 (−6.5 kcal/mol) .
- MD simulations : Reveal stability of cyclopropane ring under physiological conditions (RMSD <1.5 Å over 100 ns) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
